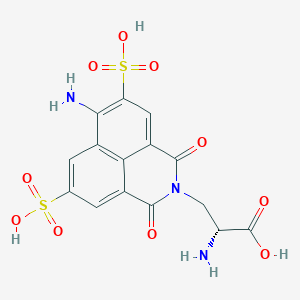
YADA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It effectively labels peptidoglycans within the cell walls of actively synthesizing living bacteria . This compound is widely used in various scientific research applications due to its excellent water solubility, photostability, and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YADA involves the conjugation of Lucifer yellow with D-alanine. The reaction typically requires a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the conjugation process. The reaction conditions, including temperature and pH, are optimized to ensure maximum yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, along with advanced purification techniques to obtain high-purity this compound. The production is carried out under controlled conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
YADA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an alkaline medium.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, including halogens and nucleophiles, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted derivatives with altered functional groups.
Scientific Research Applications
YADA has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed to label peptidoglycans in bacterial cell walls, aiding in the study of bacterial growth and cell wall synthesis.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and study bacterial infections.
Mechanism of Action
YADA exerts its effects by binding to peptidoglycans within the cell walls of actively synthesizing bacteria. The binding process involves the interaction of this compound with specific molecular targets within the peptidoglycan structure. This interaction leads to the incorporation of this compound into the bacterial cell wall, allowing for fluorescent labeling and visualization .
Comparison with Similar Compounds
Similar Compounds
Lucifer Yellow: A fluorescent dye similar to YADA but without the D-alanine conjugation.
Fluorescein: Another fluorescent dye with different spectral properties and applications.
Rhodamine: A fluorescent dye with a different chemical structure and emission spectrum.
Uniqueness of this compound
This compound is unique due to its specific conjugation with D-alanine, which allows it to effectively label peptidoglycans in bacterial cell walls. This property makes this compound particularly useful in studies involving bacterial growth and cell wall synthesis, setting it apart from other fluorescent dyes .
Properties
IUPAC Name |
(2R)-2-amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O10S2/c16-9(15(21)22)4-18-13(19)7-2-5(29(23,24)25)1-6-11(7)8(14(18)20)3-10(12(6)17)30(26,27)28/h1-3,9H,4,16-17H2,(H,21,22)(H,23,24,25)(H,26,27,28)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWYHJBYHLJEIR-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CC(C(=O)O)N)S(=O)(=O)O)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C[C@H](C(=O)O)N)S(=O)(=O)O)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














